3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 6358-82-3
VCID: VC18461005
InChI: InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3
SMILES:
Molecular Formula: C21H24N8
Molecular Weight: 388.5 g/mol

3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine

CAS No.: 6358-82-3

Cat. No.: VC18461005

Molecular Formula: C21H24N8

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine - 6358-82-3

Specification

CAS No. 6358-82-3
Molecular Formula C21H24N8
Molecular Weight 388.5 g/mol
IUPAC Name 4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine
Standard InChI InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3
Standard InChI Key FGHBXSQNFCBRJJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1N)N=NC2=C(C(=CC=C2)N=NC3=C(C(=C(C=C3)N)C)N)C)N

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine . Its structure comprises a central 2-methyl-m-phenylene group bridged to two toluene-2,6-diamine units via azo bonds (Fig. 1). The methyl substituents at the 2-position of the central phenylene ring and the toluenediamine moieties enhance steric stability and influence electronic properties.

Table 1: Key Identifiers of 3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine

PropertyValue
CAS No.6358-82-3
Molecular FormulaC21H24N8\text{C}_{21}\text{H}_{24}\text{N}_8
Molecular Weight388.5 g/mol
IUPAC Name4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine

Synthesis and Manufacturing Processes

Reaction Mechanism

The synthesis involves a two-step diazotization and coupling sequence (Fig. 2):

  • Diazotization: 2-Methyl-m-phenylenediamine is treated with nitrous acid (HNO2\text{HNO}_2) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with toluene-2,6-diamine in a weakly alkaline medium (pH 7–9), yielding the target compound via electrophilic aromatic substitution.

Table 2: Optimal Synthesis Parameters

ParameterCondition
Temperature0–5°C (diazotization); 20–25°C (coupling)
SolventAqueous HCl (diazotization); Water/Ethanol (coupling)
Reaction Time2–3 hours (diazotization); 4–6 hours (coupling)

Industrial-Scale Production

Industrial batches utilize continuous-flow reactors to maintain low temperatures during diazotization, minimizing side reactions. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >95% purity.

Applications in the Dye Industry

Chromophoric Performance

The compound’s azo groups act as chromophores, absorbing specific wavelengths of light to produce intense coloration. Its λmax is estimated at 480–520 nm (orange-red hues), depending on the solvent. Compared to simpler azo dyes, the methyl substituents and diamine groups enhance solubility in polar solvents and affinity for cellulose fibers.

Table 3: Comparative Dye Properties

Property3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamineConventional Azo Dye (e.g., Methyl Orange)
λmax (nm)480–520464
Thermal StabilityUp to 200°CDegrades at 150°C
Fiber AffinityHigh (cellulose, nylon)Moderate (cotton)

Industrial Formulations

The compound is a key intermediate in manufacturing:

  • Textile Dyes: For coloring natural and synthetic fabrics.

  • Pigments: Dispersed in polymer matrices for plastics and coatings.

  • Biological Stains: Used in histology due to selective binding to cellular components.

ParameterRecommendation
OSHA PELNot established; treat as hazardous
PPENitrile gloves, lab coat, eye protection
VentilationFume hood required

Waste Disposal

Incinerate at >1000°C with scrubbers to prevent NOx emissions. Aqueous waste must be treated with hypochlorite to degrade aromatic amines.

Regulatory and Environmental Considerations

Global Regulatory Status

  • EU: Classified under REACH as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties.

  • US EPA: Listed on the Toxic Substances Control Act (TSCA) Inventory.

Environmental Persistence

The compound’s aromatic structure resists microbial degradation, leading to bioaccumulation in aquatic ecosystems. Photolytic degradation under UV light generates nitroso derivatives, which are equally toxic.

Future Research Directions

Green Chemistry Approaches

  • Enzymatic Synthesis: Using peroxidases or laccases to catalyze azo bond formation, reducing reliance on harsh chemicals .

  • Biodegradable Derivatives: Modifying the structure with hydroxyl or carboxyl groups to enhance biodegradability .

Advanced Applications

  • Photodynamic Therapy: Exploiting light-activated toxicity for cancer treatment.

  • Organic Electronics: As a hole-transport material in photovoltaic cells .

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